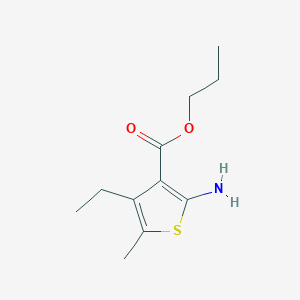

Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

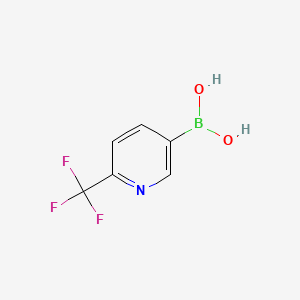

Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 . It is used for research purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCOC(=O)C1=C(SC(=C1CC)C)N .Scientific Research Applications

Chemical Synthesis and Reactivity

Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate serves as an intermediate in the synthesis of complex molecules. For example, it is involved in the reactions with 1,3-dicarbonyl compounds to yield thieno[3,4-d]pyrimidines, highlighting its utility in constructing heterocyclic compounds which are crucial in pharmaceuticals and materials science. This process demonstrates the compound's role in facilitating the synthesis of derivatives with potential chemical and biological applications (Ryndina et al., 2002).

Dye Production

Another significant application is in the production of novel heterocyclic disperse dyes. By undergoing diazotization and coupling reactions, it contributes to the creation of dyes with specific properties, such as good levelness and fastness on polyester fabrics. These dyes, derived from this compound, are particularly valued in the textile industry for their vibrant colors and durability, despite challenges with photostability (Iyun et al., 2015).

Fluorescence Applications

The compound's derivatives exhibit novel fluorescence properties, making them potential candidates for applications in optical materials and sensors. The synthesis and characterization of these fluorescent derivatives open up avenues for research in materials science, particularly in developing new fluorescent materials for various technological applications (Guo Pusheng, 2009).

Complexation and Dyeing Performance

Complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn has been studied for their application on polyester and nylon fabrics. These complexes show promising properties such as good levelness, excellent fastness to various conditions, and vibrant colors, making them suitable for textile applications. This research highlights the role of thiophene derivatives in enhancing the functional properties of dyes for industrial usage (Abolude et al., 2021).

Future Directions

The future directions for research on Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name |

propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-6-14-11(13)9-8(5-2)7(3)15-10(9)12/h4-6,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFCUASJUAIOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1CC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)